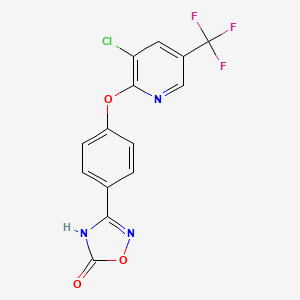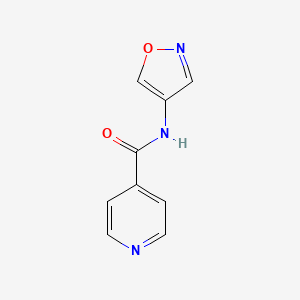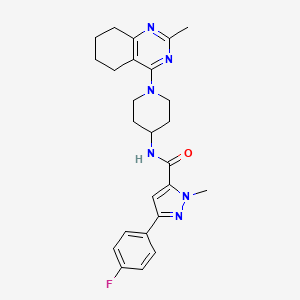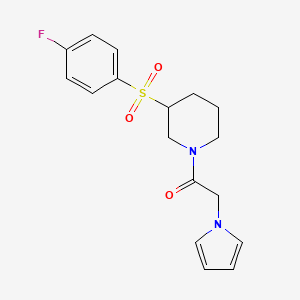![molecular formula C19H23ClN4O3S B2603910 (4-((4-Chlorobenzyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone CAS No. 2034453-34-2](/img/structure/B2603910.png)
(4-((4-Chlorobenzyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4-((4-Chlorobenzyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone is a complex organic molecule. It belongs to the class of organic compounds known as N-arylpiperazines . These are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Applications De Recherche Scientifique
Molecular Interaction and Binding Studies
- Molecular Interaction with CB1 Cannabinoid Receptor: Research on compounds similar to (4-((4-Chlorobenzyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone shows their binding interaction with the CB1 cannabinoid receptor. Conformational analysis and pharmacophore models developed for CB1 receptor ligands provide insights into the steric binding interaction and suggest the potential of these compounds for receptor-targeted studies (Shim et al., 2002).
Synthesis and Structural Characterization
- Synthesis and Biological Activities: A series of derivatives containing the arylthio/sulfinyl/sulfonyl group has been synthesized, demonstrating potential herbicidal and insecticidal activities. This includes the study of compounds structurally similar to the queried chemical (Wang et al., 2015).
- X-ray Structure Characterisation: Novel pyrazole carboxamide derivatives, including compounds with a piperazine moiety, have been synthesized and structurally characterized, shedding light on the physical properties and potential applications of these compounds (Lv et al., 2013).
Potential Therapeutic Applications
- Inhibition of α-Glucosidase Enzyme: A series of compounds related to the queried chemical structure has been synthesized and evaluated for α-glucosidase enzyme inhibition, indicating potential therapeutic applications (Abbasi et al., 2019).
- Antiviral Activity: Compounds with a structure similar to the queried chemical have shown anti-tobacco mosaic virus activity, suggesting their potential in antiviral research (Chen et al., 2010).
Mechanistic Insights and Chemical Properties
- Synthesis and Mechanistic Studies: Research into the synthesis and reaction mechanisms of similar compounds provides insights into the properties and potential applications of these chemicals in various scientific fields (Yoshimura et al., 1973).
- Apoptosis Inducing Ability and Tubulin Polymerization Inhibition: Studies on derivatives of the queried compound have shown their ability to induce apoptosis in cancer cells and inhibit tubulin polymerization, highlighting their potential in cancer research (Manasa et al., 2020).
Safety and Hazards
Orientations Futures
The future directions for research on this compound could include further exploration of its potential antimicrobial properties, as well as investigation into its physical and chemical properties, safety profile, and possible applications in other fields. The retrieved results suggest that the molecular interactions of similar compounds reveal their suitability for further development .
Propriétés
IUPAC Name |
[4-[(4-chlorophenyl)methylsulfonyl]piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O3S/c20-16-6-4-15(5-7-16)14-28(26,27)23-11-9-22(10-12-23)19(25)17-13-21-24-8-2-1-3-18(17)24/h4-7,13H,1-3,8-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVREUNTLMTTIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)S(=O)(=O)CC4=CC=C(C=C4)Cl)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)propyl]prop-2-enamide](/img/structure/B2603827.png)

![Methyl 3-{[(5-chloro-2-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2603832.png)

![4-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinoline](/img/structure/B2603835.png)
![8-(4-bromophenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2603836.png)

![1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]-1-ethanone](/img/structure/B2603839.png)


![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2603842.png)
![[1-(2,5-Dichlorophenyl)cyclopentyl]methanamine;hydrochloride](/img/structure/B2603843.png)
![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2603848.png)
![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-methoxybenzenecarboxamide](/img/structure/B2603850.png)
